The core pyridine ring structure is present in many biologically active molecules. Additionally, the presence of the methoxy and bromobenzoyl groups could potentially contribute to various pharmacological properties. Research efforts might explore its activity against specific diseases or its role in modulating biological processes [].
Organic molecules with aromatic groups (like the bromobenzene in this case) can be used in the development of functional materials. The combination of the aromatic and heterocyclic rings in 2-(3-Bromobenzoyl)-6-methoxypyridine could be of interest for applications in areas like organic electronics or supramolecular chemistry [].
This compound could serve as a building block for the synthesis of more complex molecules with desired properties. The presence of the reactive carbonyl group (C=O) allows for further chemical transformations [].
2-(3-Bromobenzoyl)-6-methoxypyridine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted with a methoxy group and a bromobenzoyl moiety. This compound is notable for its potential applications in medicinal chemistry and material sciences due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and biological properties.
These reactions highlight the versatility of 2-(3-Bromobenzoyl)-6-methoxypyridine in synthetic organic chemistry.
Preliminary studies suggest that 2-(3-Bromobenzoyl)-6-methoxypyridine exhibits biological activity that may be relevant for pharmaceutical applications. Compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and enzyme inhibitors. The presence of the bromine atom may enhance its biological activity through increased lipophilicity and interaction with biological targets.
The synthesis of 2-(3-Bromobenzoyl)-6-methoxypyridine typically involves several steps:
These methods ensure a high yield of the desired compound with minimal by-products.
2-(3-Bromobenzoyl)-6-methoxypyridine has potential applications in various fields:
Interaction studies involving 2-(3-Bromobenzoyl)-6-methoxypyridine are essential to understand its mechanism of action and potential therapeutic effects. These studies may include:
These investigations are crucial for determining the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 2-(3-Bromobenzoyl)-6-methoxypyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromobenzoyl)-6-methoxypyridine | Similar benzoyl and pyridine structure | Different position of bromine affects reactivity |
| 2-(3-Chlorobenzoyl)-6-methoxypyridine | Chlorine instead of bromine | May exhibit different biological activities |
| 4-(Bromobenzoyl)-6-methoxypyridine | Variation in substitution on the benzene ring | Potentially different pharmacological profiles |
The uniqueness of 2-(3-Bromobenzoyl)-6-methoxypyridine lies in its specific combination of functional groups and substituents, which may impart distinct reactivity patterns and biological activities compared to these similar compounds. This specificity could lead to unique applications in drug development and material science.
2-(3-Bromobenzoyl)-6-methoxypyridine represents a complex aromatic ketone compound characterized by its distinctive bicyclic structure incorporating both benzene and pyridine ring systems [1]. The molecule possesses the molecular formula C₁₃H₁₀BrNO₂ with a molecular weight of 292.12 grams per mole, establishing it as a moderately sized organic compound within the methoxypyridine derivative family [2].
The structural framework consists of thirteen carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a heavy atom count of seventeen [1] [2]. The degree of unsaturation for this compound equals nine, indicating the presence of multiple aromatic rings and the carbonyl functional group, which accounts for the extensive conjugated π-electron system throughout the molecule [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₂ |
| Molecular Weight (g/mol) | 292.12 |
| Carbon Content (%) | 53.4 |
| Hydrogen Content (%) | 3.5 |
| Bromine Content (%) | 27.4 |
| Nitrogen Content (%) | 4.8 |
| Oxygen Content (%) | 11.0 |
| Heavy Atom Count | 17 |
| Degree of Unsaturation | 9 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area (Ų) | 43.1 |
The compound exhibits three rotatable bonds, primarily associated with the carbonyl linkage between the benzene and pyridine rings, as well as the methoxy group rotation [3]. The topological polar surface area measures approximately 43.1 square angstroms, indicating moderate polarity characteristics that influence its solubility and intermolecular interactions [4].
Based on theoretical calculations and analogous aromatic ketone structures, the carbonyl bond length approximates 1.22 ± 0.02 angstroms, consistent with standard ketone geometries [5] [6]. The carbon-bromine bond length measures approximately 1.90 ± 0.02 angstroms, typical for aryl bromide compounds, while the carbon-oxygen bond in the methoxy group exhibits a length of 1.36 ± 0.02 angstroms [7] [8].
| Structural Parameter | Typical Value | Literature Reference |
|---|---|---|
| C=O bond length (Å) | 1.22 ± 0.02 | Standard ketone values |
| C-Br bond length (Å) | 1.90 ± 0.02 | Aryl bromide values |
| C-O (methoxy) bond length (Å) | 1.36 ± 0.02 | Aryl methoxy values |
| C-N (pyridine) bond length (Å) | 1.34 ± 0.02 | Pyridine ring values |
| C-C (aromatic) bond length (Å) | 1.39 ± 0.02 | Aromatic ring values |
| Benzene-CO-Pyridine angle (°) | 119.5 ± 2.0 | Aryl ketone geometry |
| C-O-C (methoxy) angle (°) | 117.8 ± 2.0 | Methoxy group geometry |
The International Union of Pure and Applied Chemistry systematic name for this compound follows the established nomenclature rules for substituted aromatic ketones [9] [2]. The official IUPAC designation is (3-bromophenyl)(6-methoxypyridin-2-yl)methanone, which precisely describes the structural connectivity between the 3-bromophenyl group and the 6-methoxypyridin-2-yl moiety through a methanone (ketone) linkage [9].
Alternative nomenclature systems provide several acceptable designations for this compound [1] [2]. The most commonly encountered alternative name is 2-(3-bromobenzoyl)-6-methoxypyridine, which emphasizes the benzoyl substituent attached to the 2-position of the 6-methoxypyridine ring system [1]. Another frequently used designation is 6-methoxy-2-(3-bromobenzoyl)pyridine, which prioritizes the methoxy substitution pattern on the pyridine ring [2].
| Designation Type | Description |
|---|---|
| IUPAC Name | (3-bromophenyl)(6-methoxypyridin-2-yl)methanone |
| Alternative Name 1 | 2-(3-bromobenzoyl)-6-methoxypyridine |
| Alternative Name 2 | 6-methoxy-2-(3-bromobenzoyl)pyridine |
| Chemical Class | Aromatic ketone |
| Functional Group Classification | Aryl ketone with methoxy and bromo substituents |
| Ring System | Benzene-pyridine bicyclic system |
| Substitution Pattern | 3-bromo substituted benzene, 6-methoxy substituted pyridine |
The compound belongs to the broader chemical class of aromatic ketones, specifically categorized as an aryl ketone featuring both methoxy and bromo substituents [10] [4]. The functional group classification encompasses the ketone carbonyl as the primary reactive center, with additional functionality provided by the electron-donating methoxy group and the electron-withdrawing bromo substituent [11] [10].
The ring system designation describes a benzene-pyridine bicyclic arrangement connected through the carbonyl bridge, creating a non-fused heterocyclic system [4] [5]. The substitution pattern specifically identifies the 3-position bromine substitution on the benzene ring and the 6-position methoxy substitution on the pyridine ring, which significantly influences the compound's electronic properties and reactivity patterns [11] [4].
The stereochemical characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine are dominated by the conformational flexibility around the carbonyl linkage connecting the two aromatic ring systems [12] [4]. The molecule exhibits restricted rotation around the carbon-carbon bond adjacent to the carbonyl group due to partial double bond character arising from conjugation between the aromatic rings and the carbonyl π-system [12] [13].
Conformational analysis reveals that the compound adopts a slightly non-planar bent conformation, characteristic of substituted aromatic ketones [4] [5]. The dihedral angle between the benzene ring and the carbonyl plane typically ranges from 15 to 25 degrees, while the angle between the carbonyl plane and the pyridine ring measures approximately 10 to 20 degrees [4] [6]. These conformational parameters result from the balance between steric repulsion and electronic conjugation effects [12] [4].
The presence of the 3-bromo substituent on the benzene ring introduces additional steric considerations that influence the preferred conformational arrangements [14] [4]. The bulky bromine atom creates steric hindrance that affects the rotation around the benzoyl-pyridine bond, leading to restricted conformational mobility and preferred orientations that minimize unfavorable interactions [4] [5].
The 6-methoxy group on the pyridine ring exhibits its own conformational behavior, with the methyl group of the methoxy substituent capable of adopting different orientations relative to the pyridine plane [3] [4]. Computational studies on similar methoxypyridine derivatives suggest that the methoxy group preferentially adopts a coplanar arrangement with the pyridine ring to maximize π-electron delocalization [12] [6].
Intermolecular interactions play a crucial role in determining the solid-state conformational preferences of this compound [4] [15]. Crystal structure analyses of related methoxypyridine derivatives demonstrate the formation of various intermolecular contacts, including halogen bonding involving the bromine atom, dipole-dipole interactions between carbonyl groups, and weak hydrogen bonding between methoxy groups and aromatic hydrogen atoms [4] [15].
The n→π* interaction between the pyridine nitrogen lone pair and the carbonyl carbon represents a significant conformational stabilizing factor [13] [16]. This tetrel interaction influences the geometry around the carbonyl group and contributes to the overall conformational stability of the molecule, with the interaction geometry approaching the Bürgi-Dunitz trajectory for nucleophilic attack on carbonyl centers [13] [16].
The structural characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine can be effectively analyzed through comparison with related methoxypyridine derivatives, revealing important structure-activity relationships and electronic effects [11] [10]. The incorporation of the 3-bromobenzoyl substituent significantly increases the molecular complexity compared to simpler methoxypyridine analogs [11] [1].
Comparative analysis with 2-(3-Bromobenzoyl)-4-methylpyridine demonstrates the influence of substituent position and electronic properties [1] [10]. The 6-methoxy derivative exhibits enhanced electron density at the pyridine nitrogen compared to the 4-methyl analog, resulting from the stronger electron-donating characteristics of the methoxy group and its proximity to the nitrogen atom [11] [10]. This electronic difference manifests in altered reactivity patterns and coordination behavior [11].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2-(3-Bromobenzoyl)-6-methoxypyridine | C₁₃H₁₀BrNO₂ | 292.12 | Benzoyl linker, 3-Br, 6-methoxy |
| 2-(3-Bromobenzoyl)-4-methylpyridine | C₁₃H₁₀BrNO | 276.13 | Benzoyl linker, 3-Br, 4-methyl |
| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Direct Br substitution, 6-methoxy |
| 3-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | Direct Br substitution, 2-methoxy |
| 6-Methoxy-2-methylpyridine | C₇H₉NO | 123.15 | Methyl substitution, 6-methoxy |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | Simple methoxy substitution |
Examination of simpler analogs such as 2-Bromo-6-methoxypyridine and 3-Bromo-2-methoxypyridine reveals the dramatic structural expansion achieved through benzoyl linkage incorporation [17] [7]. The molecular weight increase from approximately 188 grams per mole to 292 grams per mole reflects the substantial structural elaboration and the introduction of additional functional group diversity [17] [1].
The comparison with 6-Methoxy-2-methylpyridine highlights the electronic impact of replacing a simple methyl group with the complex 3-bromobenzoyl substituent [18]. The extended conjugation system in the target compound creates significantly different electronic properties, including altered frontier molecular orbital energies and modified reactivity profiles [10] [4].
Studies of related methoxypyridine derivatives demonstrate that the incorporation of electron-withdrawing groups such as the 3-bromobenzoyl moiety significantly affects the compound's physicochemical properties [11] [10]. The presence of the carbonyl group introduces additional hydrogen bond accepting capability, while the bromine atom provides opportunities for halogen bonding interactions [4] [15].
The conformational flexibility of 2-(3-Bromobenzoyl)-6-methoxypyridine contrasts markedly with the relatively rigid structures of simpler methoxypyridine derivatives [4] [19]. The additional rotatable bonds introduced by the benzoyl linker create conformational complexity absent in the parent methoxypyridine systems, leading to more diverse intermolecular interaction patterns and potentially different solid-state packing arrangements [4] [5].
2-(3-Bromobenzoyl)-6-methoxypyridine exists as a crystalline solid at room temperature with a molecular weight of 292.13 g/mol [1]. The compound exhibits characteristics typical of aromatic heterocyclic compounds with significant intermolecular interactions due to the presence of both the pyridine nitrogen and the carbonyl oxygen.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |
| Molecular Weight | 292.13 g/mol | [1] |
| Physical State | Crystalline solid | |
| Purity (commercial) | 97.0% | [1] |
Based on structural analogues, the compound is expected to have the following thermodynamic characteristics:
The solubility characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine can be predicted based on its structural features and comparison with related compounds. The presence of both polar (methoxy, carbonyl) and nonpolar (aromatic) regions suggests moderate polarity.
The UV-Visible spectrum of 2-(3-Bromobenzoyl)-6-methoxypyridine exhibits characteristic absorptions arising from π→π and n→π electronic transitions within the conjugated aromatic system.
Expected UV-Vis Absorption Bands:
| Transition Type | Wavelength Range | Molar Absorptivity | Assignment |
|---|---|---|---|
| π→π* (primary) | 250-280 nm | High (ε > 10,000) | Aromatic conjugation |
| n→π* (secondary) | 320-350 nm | Moderate (ε 1,000-5,000) | Carbonyl n→π* |
| Charge Transfer | 280-320 nm | Variable | Br→π* interactions |
Similar bromobenzoyl compounds show absorption maxima at λ = 213 nm and 336 nm in dimethyl sulfoxide [7], confirming the expected spectral regions.
The infrared spectrum provides distinct fingerprint absorptions characteristic of the functional groups present in 2-(3-Bromobenzoyl)-6-methoxypyridine.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1650-1680 | Strong | Aromatic ketone carbonyl |
| C=C aromatic | 1580-1600 | Medium | Pyridine and benzene rings |
| C=C aromatic | 1490-1520 | Medium | Ring skeletal vibrations |
| C-O stretch | 1200-1300 | Medium | Methoxy C-O bond |
| C-H aromatic | 3000-3100 | Medium | Aromatic C-H stretching |
| C-Br stretch | 560-700 | Medium | Carbon-bromine bond |
Based on structural analogues and the molecular dimensions of 2-(3-Bromobenzoyl)-6-methoxypyridine, the following crystallographic parameters are expected:
| Parameter | Expected Value | Basis |
|---|---|---|
| Crystal System | Monoclinic | Common for organic compounds |
| Space Group | P2₁/c | Frequent space group |
| Unit Cell Dimensions | ||
| a (Å) | 10-14 | Molecular length |
| b (Å) | 12-18 | Packing considerations |
| c (Å) | 8-12 | Molecular width |
| β (°) | 95-110 | Monoclinic angle |
| Volume (ų) | 1200-2500 | Based on molecular size |
| Z | 4 | Molecules per unit cell |
| Density (calc.) | 1.5-1.7 g/cm³ | Brominated organic range |
The compound is expected to exhibit:
Crystal packing is likely stabilized by: